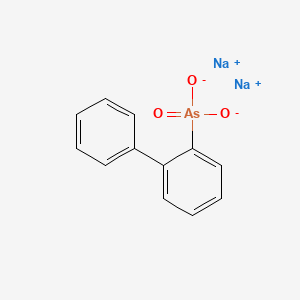
Arsonic acid, (1,1'-biphenyl)-2-YL-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsonic acid, (1,1’-biphenyl)-2-YL-, disodium salt is a chemical compound with significant applications in various fields. It is known for its unique structure, which includes a biphenyl group and an arsonic acid moiety. This compound is often used in scientific research due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of arsonic acid, (1,1’-biphenyl)-2-YL-, disodium salt typically involves the reaction of biphenyl derivatives with arsenic-containing reagents under controlled conditions. One common method includes the use of sodium arsenite and biphenyl-2-boronic acid in the presence of a palladium catalyst. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves a multi-step synthesis process. The initial steps include the preparation of intermediate compounds, which are then subjected to further reactions to yield the final product. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
Arsonic acid, (1,1’-biphenyl)-2-YL-, disodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the arsonic acid group to different functional groups.
Substitution: The biphenyl group can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield arsonic acid derivatives with additional oxygen atoms, while substitution reactions can produce a wide range of biphenyl derivatives.
Scientific Research Applications
Arsonic acid, (1,1’-biphenyl)-2-YL-, disodium salt has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of arsonic acid, (1,1’-biphenyl)-2-YL-, disodium salt involves its interaction with specific molecular targets. The arsonic acid group can form bonds with various biomolecules, affecting their structure and function. The biphenyl group provides stability and enhances the compound’s ability to interact with different targets. These interactions can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
Armstrong’s acid (naphthalene-1,5-disulfonic acid): This compound has a similar structure but contains a naphthalene group instead of a biphenyl group.
Benzenesulfonic acid derivatives: These compounds share the sulfonic acid group but differ in their aromatic structures.
Uniqueness
Arsonic acid, (1,1’-biphenyl)-2-YL-, disodium salt is unique due to its combination of the biphenyl group and the arsonic acid moiety. This structure provides distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
63992-34-7 |
|---|---|
Molecular Formula |
C12H9AsNa2O3 |
Molecular Weight |
322.10 g/mol |
IUPAC Name |
disodium;dioxido-oxo-(2-phenylphenyl)-λ5-arsane |
InChI |
InChI=1S/C12H11AsO3.2Na/c14-13(15,16)12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h1-9H,(H2,14,15,16);;/q;2*+1/p-2 |
InChI Key |
QDXGRHKWESJQSN-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2[As](=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















